molecular formula C₁₅H₂₁NO₄ B1145872 (R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid CAS No. 53940-88-8

(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid

Cat. No. B1145872
CAS RN: 53940-88-8
M. Wt: 279.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid is a compound with interesting properties and a structure that has been a subject of various studies. It belongs to a class of organic compounds known for their significance in synthetic chemistry and material science.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of highly conformationally-constrained α-amino acid derivatives with high stereoselectivity is reported by Yang et al. (2015) (Yang et al., 2015). Additionally, Alonso et al. (2005) describe an enantioselective synthesis of a related compound starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).

Scientific Research Applications

1. Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

  • Application Summary: This compound is used in the mild deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates .
  • Methods of Application: The deprotection process involves using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .
  • Results or Outcomes: The procedure yields up to 90% of the deprotected compounds . This method was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

2. Synthesis of Tertiary Butyl Esters

  • Application Summary: Tertiary butyl esters, including “®-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
  • Methods of Application: The introduction of the tert-butoxycarbonyl group is achieved using flow microreactor systems .
  • Results or Outcomes: The resultant flow process was found to be more efficient and versatile compared to the batch process .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXPKABRZLISKX-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601197242
Record name N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid

CAS RN

111771-58-5
Record name N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111771-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-α-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601197242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.